molecular formula C20H24N6O3 B2539680 3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-52-4

3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2539680
CAS RN: 1021025-52-4
M. Wt: 396.451
InChI Key: JGTGJIIHTDITEN-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a pyrazolo[3,4-d]pyrimidin-1-yl group and a pyrrolidin-1-yl group attached to the ethyl side chain. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . Pyrazolo[3,4-d]pyrimidines are bicyclic aromatic compounds that are part of the azolo-pyrimidines family . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .

Scientific Research Applications

Synthesis of Pyrimidines

This compound can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . Pyrimidine rings are found in the structures of many important natural and synthetic biologically active compounds . The synthesis of these compounds often involves reactions with (hetero)aromatic C-nucleophiles .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which this compound is a part of, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and antagonists can potentially be used in pain management .

Modulators of Insulin-like Growth Factor 1 Receptor

These derivatives also act as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulation can have significant implications in these processes .

Inhibition of Various Enzymes

The compound can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This makes it potentially useful in various therapeutic applications .

Antioxidative Properties

2-(pyrrolidin-1-yl)pyrimidine derivatives have been described to have antioxidative properties . This means they can potentially be used in the prevention and treatment of diseases caused by oxidative stress .

Antibacterial Properties

These compounds also have antibacterial properties , making them potentially useful in the treatment of bacterial infections .

Mechanism of Action

Target of Action

It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity . This can result in changes to cellular processes, such as signal transduction, enzyme activity, and receptor function.

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .

Pharmacokinetics

It is known that the pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s ADME characteristics and bioavailability.

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence the cell cycle .

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-28-16-6-5-14(11-17(16)29-2)20(27)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTGJIIHTDITEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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